molecular formula C11H7ClN2O4S B2997583 (2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate CAS No. 672949-89-2

(2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate

Cat. No.: B2997583
CAS No.: 672949-89-2
M. Wt: 298.7
InChI Key: OKDAXXUCUMQSNY-UHFFFAOYSA-N
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Description

(2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate is a chemical compound that features a thiazole ring substituted with a chlorine atom and a nitrobenzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate typically involves the reaction of 2-chloro-1,3-thiazole-5-carbaldehyde with 4-nitrobenzoic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require heating to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting bacterial infections.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitro group may also play a role in generating reactive oxygen species, contributing to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate is unique due to the combination of the thiazole ring and the nitrobenzoate ester group. This combination imparts specific chemical properties and potential biological activities that are not observed in other similar compounds .

Properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O4S/c12-11-13-5-9(19-11)6-18-10(15)7-1-3-8(4-2-7)14(16)17/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDAXXUCUMQSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC2=CN=C(S2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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